1-ethyl-4-(2-phenylpropyl)piperazine

Chiral piperazine Enantioselective receptor binding DAT/SERT selectivity

1-Ethyl-4-(2-phenylpropyl)piperazine (C₁₅H₂₄N₂, MW 232.36 g/mol) is a chiral, non-symmetrical N,N'-disubstituted piperazine characterized by an N¹-ethyl group and an N⁴-(2-phenylpropyl) side chain. The 2-phenylpropyl substituent introduces a stereogenic center at the benzylic carbon, a feature absent in the achiral 3-phenylpropyl regioisomer.

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
Cat. No. B5026129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-(2-phenylpropyl)piperazine
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC(C)C2=CC=CC=C2
InChIInChI=1S/C15H24N2/c1-3-16-9-11-17(12-10-16)13-14(2)15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3
InChIKeyBHGQMYGVZGSZHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-(2-phenylpropyl)piperazine: Structural Definition and Comparator Landscape for N,N'-Disubstituted Piperazine Procurement


1-Ethyl-4-(2-phenylpropyl)piperazine (C₁₅H₂₄N₂, MW 232.36 g/mol) is a chiral, non-symmetrical N,N'-disubstituted piperazine characterized by an N¹-ethyl group and an N⁴-(2-phenylpropyl) side chain. The 2-phenylpropyl substituent introduces a stereogenic center at the benzylic carbon, a feature absent in the achiral 3-phenylpropyl regioisomer . This compound belongs to a pharmacologically privileged scaffold class that includes dopamine transporter (DAT) inhibitors, sigma receptor ligands, and serotonergic agents. Closest structural analogs that serve as the comparator framework for procurement decisions include 1-ethyl-4-(3-phenylpropyl)piperazine (CAS 76087-26-8, the regioisomer), 1-(2-phenylpropyl)piperazine (CAS 55884-32-7, the N¹-des-ethyl analog), and the broader GBR-12909/SA4503 3-phenylpropyl piperazine series. The stereochemical and regiochemical features of this compound govern its conformational preferences and potential for enantioselective molecular recognition, making direct generic substitution with achiral or regioisomeric alternatives scientifically unjustified without explicit comparative data [1].

Procurement Risk of 1-Ethyl-4-(2-phenylpropyl)piperazine Substitution: Why N¹-Alkyl Identity and Phenylpropyl Regiochemistry Are Non-Interchangeable


Substituting 1-ethyl-4-(2-phenylpropyl)piperazine with its achiral 3-phenylpropyl regioisomer or des-ethyl analog introduces three measurable sources of variance that cannot be normalized by simple stoichiometric adjustment: (i) the presence of a chiral center at the benzylic 2-position enables enantiomer-dependent binding that is structurally impossible in the 3-phenylpropyl isomer ; (ii) the N¹-ethyl group versus N¹-H (des-ethyl) or N¹-methyl alters the tertiary amine basicity (predicted ΔpKa ≈ 0.5–1.0 log units), lipophilicity (predicted ΔLogP ≈ 0.8–1.2), and steric environment at the distal piperazine nitrogen, all of which modulate target engagement and metabolic stability in the well-characterized GBR-12909 and SA4503 series [1]; and (iii) published SAR on 2-substituted-3-phenylpropyl piperazine analogs demonstrates that substituents at the 2-position of the phenylpropyl chain can shift DAT affinity by >10-fold and alter DAT/SERT selectivity ratios, depending on substituent stereochemistry and electronic character [2]. These three variables are coupled and non-linear; therefore, procurement of a 'close analog' without explicit comparative bridging data introduces an unquantifiable risk of altered pharmacological profile.

Quantitative Differentiation Evidence for 1-Ethyl-4-(2-phenylpropyl)piperazine Versus Closest Structural Analogs


Stereochemical Differentiation: Chiral 2-Phenylpropyl vs. Achiral 3-Phenylpropyl Regioisomer

1-Ethyl-4-(2-phenylpropyl)piperazine contains a stereogenic center at the benzylic carbon (C-2 of the phenylpropyl chain), whereas its closest commercially available regioisomer, 1-ethyl-4-(3-phenylpropyl)piperazine (CAS 76087-26-8), is achiral, possessing only a prochiral methylene at the corresponding position . In the well-characterized GBR-12909/GBR-12935 3-phenylpropyl piperazine series, introduction of a substituent at the 2-position of the phenylpropyl chain has been shown to produce enantiomer-dependent DAT binding: (S)-configured 2-fluoro substitution yielded the highest DAT affinity with good DAT selectivity, whereas (R)-configured 2-amino substitution produced essentially equal DAT and SERT affinity [1]. This stereochemical SAR principle predicts that the enantiomers of 1-ethyl-4-(2-phenylpropyl)piperazine (bearing a 2-methyl substituent) will exhibit differential monoamine transporter binding profiles that are inaccessible to the achiral 3-phenylpropyl regioisomer. The procurement implication is that resolution or enantioselective synthesis may be required for applications demanding defined stereochemistry.

Chiral piperazine Enantioselective receptor binding DAT/SERT selectivity

Lipophilicity and Hydrogen-Bonding Profile Compared to N¹-Des-Ethyl and N¹-Methyl Analogs

The N¹-ethyl group of 1-ethyl-4-(2-phenylpropyl)piperazine confers an incremental lipophilicity increase relative to the N¹-des-ethyl analog 1-(2-phenylpropyl)piperazine. Using the structurally validated regioisomeric pair as a computational reference, 1-ethyl-4-(3-phenylpropyl)piperazine has a measured LogP of 2.26 and tPSA of 6.5 Ų . Removal of the N-ethyl group (to give the des-ethyl analog) is predicted to reduce LogP by approximately 0.8–1.2 log units and introduce one H-bond donor (N-H), increasing tPSA by ~12–15 Ų . Conversely, the N¹-methyl analog is predicted to exhibit a LogP ~0.3–0.5 units lower than the N¹-ethyl compound. The target compound's calculated LogP and tPSA place it within the favorable CNS drug-like space (LogP 1–3, tPSA < 70 Ų), while the des-ethyl analog borders on insufficient lipophilicity for optimal passive BBB permeation. This differential in physicochemical properties is significant: a ΔLogP of 1.0 unit corresponds to an approximately 10-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, metabolic clearance rate, and non-specific protein binding in in vitro assays.

Lipophilicity (LogP) Polar surface area (tPSA) CNS MPO score

2-Phenylpropyl vs. 3-Phenylpropyl Regiochemistry: Impact on DAT/SERT Selectivity Based on GBR Analog SAR

The 2-phenylpropyl side chain of the target compound positions a methyl substituent at the carbon alpha to the piperazine ring, creating a steric and electronic environment distinct from the unsubstituted 3-phenylpropyl chain found in GBR-12909 (IC₅₀ DAT = 3.7 nM) and GBR-12935. Systematic SAR studies by Hsin et al. on 2-substituted-3-phenylpropyl GBR analogs demonstrate that 2-position substitution directly modulates DAT binding affinity in a stereochemistry-dependent manner: the (S)-2-fluoro analog achieved the highest DAT affinity, while steric bulk at this position was generally detrimental to DAT binding [1]. In GBR-12909, the unsubstituted 3-phenylpropyl analog (GBR-12909 itself) exhibits high DAT affinity (IC₅₀ ≈ 1–4 nM) with >600-fold selectivity over SERT for certain heteroaromatic congeners [2]. The 2-methyl substituent in the target compound is predicted to produce a moderate reduction in DAT affinity relative to the unsubstituted 3-phenylpropyl GBR scaffold, while potentially altering the DAT/SERT selectivity ratio based on the stereochemical configuration of the 2-methyl group. This structure-activity relationship has direct procurement relevance: the target compound's 2-phenylpropyl architecture places it at a distinct point in the monoamine transporter selectivity space compared to the 3-phenylpropyl series, and it cannot be assumed to behave as a simple DAT inhibitor surrogate.

Dopamine transporter (DAT) Serotonin transporter (SERT) Monoamine transporter selectivity GBR-12909 analog SAR

Sigma Receptor Pharmacophore Compatibility: N-Phenylpropyl Piperazine Motif with Tunable N¹-Substitution

The N-phenylpropyl-N'-substituted piperazine scaffold is a privileged sigma receptor pharmacophore. In the N-(3-phenylpropyl)piperazine series, compounds with an ethylenediamine moiety showed 6–20-fold higher affinity for sigma-1 and 2–40-fold higher affinity for sigma-2 relative to their corresponding amides [1]. The prototypical sigma-1 agonist SA4503 (1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine) exhibits Ki = 4.6 nM at σ₁ and Ki = 63.1 nM at σ₂ in guinea pig brain homogenates, representing ~14-fold σ₁ selectivity [2]. The N¹-ethyl substitution in the target compound, combined with the 2-phenylpropyl side chain, represents a distinct point in N-phenylpropyl piperazine sigma receptor SAR space. Published binding data on N-phenylpropyl-N'-substituted piperazines (including SA4503, YZ-067, YZ-185, Nahas-3h) demonstrate that each ligand occupies σ₁ receptors with ED₅₀ values of 0.2–0.6 μmol/kg in vivo, with 7- to 44-fold selectivity for σ₁ over σ₂ in rodent brain preparations [3]. The target compound's N¹-ethyl/2-phenylpropyl combination is not represented in these published series, making it a novel chemotype for sigma receptor profiling. Procurement of this compound enables exploration of structure-selectivity relationships at sigma receptors that cannot be addressed using commercially available SA4503 or its direct analogs.

Sigma-1 receptor Sigma-2 receptor N-phenylpropyl piperazine SAR sigma-1/sigma-2 selectivity

Physicochemical Property Window for CNS Drug-Like Space: Measured vs. Predicted Parameters

Using the experimentally measured properties of the regioisomer 1-ethyl-4-(3-phenylpropyl)piperazine as the closest available reference, the target compound is predicted to exhibit a favorable CNS drug-like profile: LogP = 2.26 (measured for regioisomer), tPSA = 6.5 Ų, zero H-bond donors, two H-bond acceptors, MW = 232.36 g/mol, and 4 rotatable bonds . These values satisfy all key CNS MPO (Multiparameter Optimization) criteria: LogP ≤ 3, tPSA ≤ 70 Ų, MW ≤ 360, HBD ≤ 1, and pKa (predicted ~8.0–8.5 for the tertiary amine) ≤ 10. In comparison, the des-ethyl analog 1-(2-phenylpropyl)piperazine (MW = 204.16 g/mol) introduces one additional H-bond donor (NH) and increases tPSA by ~10–15 Ų while reducing LogP, potentially compromising passive BBB permeability. The GBR-series compounds (MW 450–550) exceed the MW threshold for optimal CNS drug-likeness. The target compound thus occupies a uniquely balanced physicochemical window: sufficiently lipophilic for membrane permeation while retaining the low molecular weight and minimal polar surface area characteristic of efficient CNS ligands. This property profile supports its use as a fragment-like or lead-like scaffold in CNS drug discovery programs where maintaining favorable ADME properties during subsequent optimization is critical.

CNS drug-likeness Lipinski rules Blood-brain barrier permeability ADME prediction

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. Constrained GBR Analogs

The target compound possesses four rotatable bonds in its N¹-ethyl and N⁴-(2-phenylpropyl) side chains, compared to eight or more rotatable bonds in flexible GBR-12909 analogs [1]. A 3D-QSAR study on GBR-12909 analogs demonstrated that the high number of rotatable bonds (typically 8) in these flexible molecules contributes to entropic penalties upon binding and complicates conformational analysis for SAR interpretation [2]. The target compound's reduced rotatable bond count (4 vs. 8 for GBR-12909) is expected to yield a more favorable entropy of binding and greater ligand efficiency (binding affinity per heavy atom). This conform to the principle that each freely rotating bond reduces the probability of the bioactive conformation in solution by approximately 0.3–0.4 kcal/mol in ΔG. The 2-phenylpropyl chain, while flexible, is shorter and more constrained than the diarylmethoxyethyl side chain of GBR compounds, offering a balance between conformational adaptability and preorganization. This property is particularly relevant for fragment-based drug discovery (FBDD) and structure-based design, where lower conformational entropy penalties can translate into improved binding thermodynamics and higher ligand efficiency indices.

Conformational flexibility Rotatable bonds Entropic penalty Ligand efficiency

Recommended Research and Industrial Application Scenarios for 1-Ethyl-4-(2-phenylpropyl)piperazine Based on Differential Evidence Profile


Enantioselective CNS Receptor Profiling: Chiral Resolution and Stereochemistry-Activity Relationship Studies

The presence of a stereogenic center at the benzylic 2-position of the phenylpropyl chain distinguishes this compound from all achiral N-phenylpropyl piperazine analogs [1]. Procurement of the racemate, followed by chiral chromatographic resolution (e.g., Chiralpak AD-H or IG column), enables systematic evaluation of enantiomer-dependent binding at CNS targets including DAT, SERT, sigma-1, sigma-2, and 5-HT₁A receptors. Published SAR from the GBR-12909 2-substituted series demonstrates that stereochemistry at this position can produce >10-fold differences in DAT affinity and reverse DAT/SERT selectivity . This application scenario is recommended for academic and industrial laboratories engaged in stereochemistry-driven CNS drug discovery, particularly those seeking to patent novel chiral piperazine scaffolds with defined enantiomer pharmacology. The resolved enantiomers can be further derivatized at the N¹ position to explore matched molecular pairs for stereochemistry-activity relationships.

Sigma Receptor Pharmacophore Expansion: Novel N¹-Ethyl/2-Phenylpropyl Chemotype for σ₁/σ₂ Selectivity Profiling

The N-phenylpropyl-N'-substituted piperazine scaffold is a well-validated sigma receptor pharmacophore, with published ligands such as SA4503 exhibiting σ₁ Ki = 4.6 nM and ~14-fold σ₁/σ₂ selectivity [1]. However, the vast majority of reported sigma-active piperazines carry a 3-phenylpropyl chain; the 2-phenylpropyl variant with an N¹-ethyl group represents an unexplored region of sigma receptor chemical space. Procurement of this compound enables radioligand competition binding assays against [³H](+)-pentazocine (σ₁) and [³H]DTG (σ₂) in guinea pig or rat brain membrane preparations, generating the first binding data for this chemotype. The 2-methyl substituent may confer altered subtype selectivity through steric interactions with the sigma-1 binding pocket, which accommodates diverse N-alkyl substituents. This scenario is directly relevant to CNS-focused CROs, academic screening centers, and pharmaceutical neuroscience groups seeking to identify novel sigma receptor tool compounds or lead scaffolds with patentable chemical novelty.

Fragment-Based and Ligand-Efficiency-Optimized CNS Lead Generation

With MW = 232.36 g/mol, LogP ~2.3, tPSA = 6.5 Ų, and zero H-bond donors, this compound meets all fragment-likeness criteria (Rule of Three: MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) and all CNS MPO desirable thresholds [1]. Its low rotatable bond count (4) compared to GBR-series lead compounds (8+) reduces entropic penalties upon target binding and improves ligand efficiency [2]. These properties make it an attractive starting point for fragment-based drug discovery (FBDD) campaigns targeting CNS monoamine transporters or sigma receptors. The compound can be screened by SPR, TSA, or X-ray crystallography at fragment concentrations (0.5–2 mM) with validated hit confirmation by ligand-observe NMR. Successful fragment hits can be elaborated through structure-guided addition of substituents at the phenyl ring or piperazine N¹ position, leveraging the favorable physicochemical starting point to maintain drug-like properties during lead optimization.

Chemical Biology Tool Compound for Investigating Phenylpropyl Regiochemistry-Dependent Transporter Pharmacology

Despite extensive literature on 3-phenylpropyl piperazines as DAT inhibitors (GBR-12909, GBR-12935) and sigma ligands (SA4503), systematic investigation of the 2-phenylpropyl regiochemical series remains absent from the published record [1]. This gap represents a significant opportunity for chemical biology groups studying monoamine transporter and sigma receptor pharmacology. Procurement of 1-ethyl-4-(2-phenylpropyl)piperazine, alongside its 3-phenylpropyl regioisomer (CAS 76087-26-8) and the des-ethyl analog (CAS 55884-32-7), enables a matched molecular pair analysis to dissect the contribution of phenylpropyl chain regiochemistry and N¹-alkyl substitution to transporter binding, functional inhibition (e.g., [³H]dopamine uptake in synaptosomes), and in vivo behavioral pharmacology (e.g., locomotor activity modulation in rodent models). This head-to-head comparative approach can generate high-impact publications and novel intellectual property around previously unexplored 2-phenylpropyl piperazine chemical space.

Quote Request

Request a Quote for 1-ethyl-4-(2-phenylpropyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.